molecular formula C14H24N2O3 B3978386 N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide

N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide

Cat. No. B3978386
M. Wt: 268.35 g/mol
InChI Key: PLWOYMTWFSRMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as CHTF, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is a derivative of ethanediamide and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood. However, studies have suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also have an effect on the immune system and inflammatory pathways.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in rodents. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its relatively low toxicity. It has been shown to have a low risk of causing adverse effects in animal models, making it a safer option for research. However, its limited solubility in water can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its efficacy and safety in humans. Additionally, its potential use as an analgesic and anxiolytic agent warrants further investigation. Finally, its mechanism of action and effects on neurotransmitters and immune pathways require further research to fully understand its therapeutic potential.
Conclusion:
In conclusion, N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and determine its efficacy and safety in humans.

Scientific Research Applications

N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has anti-inflammatory, analgesic, and anxiolytic properties. It has been tested in animal models for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N'-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c17-13(15-10-12-8-5-9-19-12)14(18)16-11-6-3-1-2-4-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWOYMTWFSRMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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